1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
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Overview
Description
1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a complex organic compound that features a morpholine ring, a triazolopyrimidine core, and a p-tolyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Mechanism of Action
Triazolopyrimidines
are a class of compounds that have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .
Thioethanones
, on the other hand, are sulfur-containing compounds. The introduction of a thiol group may influence oxidative processes in the organism .
Biochemical Analysis
Biochemical Properties
Based on its structure, it is likely to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s triazolo[4,5-d]pyrimidin-7-yl and morpholino groups .
Cellular Effects
It has been suggested that the compound may influence cell function by interacting with various cellular pathways . For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Attachment of the Morpholine Ring: The morpholine ring is usually introduced through nucleophilic substitution reactions, where a halogenated ethanone derivative reacts with morpholine under basic conditions.
Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved by reacting the triazolopyrimidine derivative with a thiol compound in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to ring-opened products.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the p-tolyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted morpholine or p-tolyl derivatives.
Scientific Research Applications
1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 1-morpholino-2-((3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- 1-morpholino-2-((3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Uniqueness
1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is unique due to the specific positioning of the p-tolyl group, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in distinct biological activities and therapeutic potential compared to its analogs .
Properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-12-2-4-13(5-3-12)23-16-15(20-21-23)17(19-11-18-16)26-10-14(24)22-6-8-25-9-7-22/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJRSDXTFBJJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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